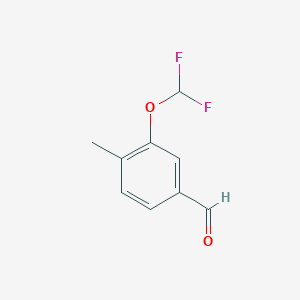

3-(Difluoromethoxy)-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Difluoromethoxy)-4-methylbenzaldehyde” likely belongs to the class of organic compounds known as difluoromethoxy compounds . These compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by two fluorine atoms .

Molecular Structure Analysis

While the specific molecular structure of “3-(Difluoromethoxy)-4-methylbenzaldehyde” is not available, related compounds such as “3-(Difluoromethoxy)aniline” have been studied . The molecular structure of these compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Scientific Research Applications

Electrocatalysis and Biosensors

- The oxidation of related benzaldehydes has been studied for electropolymerization, creating films with redox-active quinone moieties. These films have applications in electrocatalysis and biosensor design (Pariente, Lorenzo, & Abruña, 1994).

Pharmaceutical Synthesis

- Benzaldehyde derivatives are synthesized for applications in fragrance and pharmaceutical preparations. An example is the synthesis of heliotropine via Oppenauer's oxidation (Borzatta et al., 2009).

Fluorescent pH Sensors

- Certain benzaldehyde derivatives act as selective fluorescent pH sensors, useful in biological research for studying cellular organelles (Saha et al., 2011).

Catalysis and Organic Synthesis

- Benzaldehydes react with various compounds in the presence of catalysts, leading to the formation of different products. This is significant in organic synthesis and chemical reactions (Kokubo et al., 1999).

Liquid Crystalline Behavior

- Self-condensation of certain dialkoxy benzaldehydes has been explored for creating materials with liquid crystalline properties (Kang, Kim, Lee, & Kim, 1999).

Material Science

- Benzaldehydes have been used in the synthesis of polyaminal networks for applications like CO2 adsorption, showcasing their potential in material science and environmental technology (Li, Zhang, & Wang, 2016).

properties

IUPAC Name |

3-(difluoromethoxy)-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-2-3-7(5-12)4-8(6)13-9(10)11/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMARRCBSVGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)

![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)